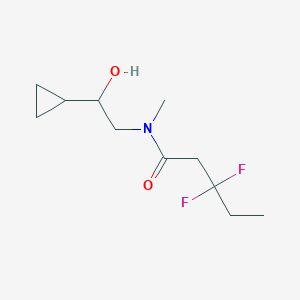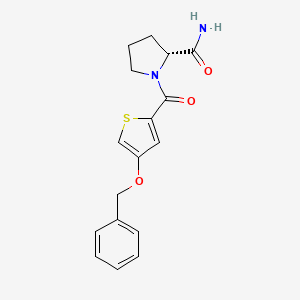![molecular formula C13H20N2O4S B7358877 Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate is a chemical compound that has gained significant scientific interest in recent years. This compound is a member of the thiazole family and is known for its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has also been suggested that this compound may activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and regulation of cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has low cytotoxicity, making it suitable for use in cell culture experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and its effects on neuronal function. Another area of interest is its potential as an anti-obesity agent. Studies are needed to investigate the effects of this compound on energy metabolism and regulation of body weight. In addition, further studies are needed to investigate the safety and efficacy of this compound in vivo.
Synthesis Methods
The synthesis of Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate involves the reaction of 2-tert-butyl-1,3-thiazole-4-carboxylic acid with methyl 3-hydroxybutyrate in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential as an anti-obesity agent.
properties
IUPAC Name |
methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)12-15-9(7-20-12)11(18)14-6-8(16)5-10(17)19-4/h7-8,16H,5-6H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYPWCAXPLGHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)NCC(CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)